Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
Description
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is a carbamate derivative featuring two tert-butyl groups and a 2-hydroxyethyl substituent on the imidodicarbonate core. The tert-butyl (Boc) groups confer stability under basic conditions but cleave readily under acidic conditions (pH < 3) . The 2-hydroxyethyl moiety likely enhances solubility in polar solvents and biological systems, making this compound valuable in drug development and material science.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHENLSHIEZMRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate can be synthesized through a series of chemical reactions involving tert-butyl and imidodicarbonate groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the production process .
Chemical Reactions Analysis
Alkylation Reactions
The compound serves as a nucleophilic amine precursor in alkylation reactions. Deprotonation with bases like sodium hydride generates a potassium salt, which undergoes N-alkylation with alkyl halides or sulfonates.
Example: Alkylation with Bromomethyl Derivatives
Reaction Setup
-
Substrate : 4-(Bromomethyl)benzonitrile
-
Base : Sodium hydride (NaH)
-
Solvent : Tetrahydrofuran (THF)
Outcome
| Reagent | Amount | Role |
|---|---|---|
| Di-tert-butyl iminodicarboxylate | 25 g (115 mmol) | Amine precursor |
| 4-(Bromomethyl)benzonitrile | 20.5 g (105 mmol) | Alkylating agent |
| Sodium hydride | 4.6 g (115 mmol) | Base |
Esterification and Coupling Reactions
The 2-hydroxyethyl group facilitates esterification with carboxylic acids under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Example: Coupling with Piperidine-4-carboxylic Acid
Reaction Setup
-
Substrate : 1-Methylpiperidine-4-carboxylic acid
-
Coupling Agent : EDC · HCl
-
Catalyst : DMAP
-
Solvent : Acetonitrile
Outcome
-
Product : Tert-butyl 2-((1-methylpiperidine-4-carboxamido)ethyl)(methyl)carbamate
| Component | Amount | Role |
|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | 1.72 g | Carboxylic acid |
| EDC · HCl | 2.30 g | Coupling agent |
| DMAP | 0.24 g | Catalyst |
Deprotection of Boc Groups
The tert-butoxycarbonyl (Boc) groups are cleaved under acidic conditions to yield primary amines.
Example: Acidic Hydrolysis
Reaction Setup
Outcome
-
Product : Free amine (e.g., 2-(methylamino)ethanol)
Comparative Reaction Table
Key transformations and their conditions:
Mechanistic Insights
-
Alkylation : Deprotonation by NaH forms a resonance-stabilized anion, which attacks electrophilic alkyl halides .
-
Coupling : EDC activates carboxylic acids to form reactive O-acylisourea intermediates, which react with the hydroxyethyl group .
-
Deprotection : Acidic hydrolysis cleaves the Boc groups via protonation and tert-butanol elimination .
This compound’s versatility in amine synthesis and functional group compatibility makes it invaluable in pharmaceutical intermediates and peptide chemistry.
Scientific Research Applications
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is an important compound in organic synthesis, particularly known for its applications in the preparation of amines and other nitrogen-containing compounds. This article explores its diverse applications, especially in scientific research, and presents comprehensive data and case studies to illustrate its utility.
Synthesis of Primary Amines
One of the primary applications of this compound is in the synthesis of primary amines. The compound can be deprotonated to form a potassium salt, which then undergoes N-alkylation with alkyl halides. This method has been established as an alternative to the Gabriel synthesis, offering advantages in terms of yield and selectivity .
Protecting Group for Amines
This compound acts as a protecting group for amines during multi-step syntheses. The Boc (tert-butyloxycarbonyl) group can be selectively removed under acidic conditions, allowing for the regeneration of the amine functionality when needed. This property is particularly useful in complex organic syntheses where multiple functional groups are present .
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been utilized to synthesize various pharmaceutical compounds. Its ability to facilitate the formation of nitrogen-containing heterocycles makes it valuable in drug development processes. For instance, it has been employed in the synthesis of potential anti-inflammatory agents and other therapeutics .
Use in Bioconjugation Strategies
The compound's reactive nature allows it to participate in bioconjugation strategies, where it can be used to attach biomolecules to surfaces or other compounds. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .
Case Study 1: Synthesis of Novel Anti-inflammatory Compounds
A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The researchers utilized this compound to protect amine functionalities during multi-step reactions, leading to compounds that exhibited significant anti-inflammatory activity in vitro. The results indicated that these derivatives could serve as lead compounds for further drug development .
Case Study 2: Development of Targeted Drug Delivery Systems
Another research project focused on employing this compound for bioconjugation applications. The study highlighted how this compound could facilitate the attachment of therapeutic agents to nanoparticles, enhancing their efficacy and specificity towards cancer cells. The findings suggested that such conjugates showed improved therapeutic outcomes compared to free drugs .
Comprehensive Data Table
The following table summarizes key applications and their respective outcomes related to this compound:
| Application | Description | Outcome |
|---|---|---|
| Synthesis of Primary Amines | Used as a reagent for N-alkylation reactions | High yields of primary amines achieved |
| Protecting Group for Amines | Serves as a Boc protecting group | Selective removal under acidic conditions |
| Medicinal Chemistry | Facilitates synthesis of pharmaceutical compounds | Development of anti-inflammatory agents |
| Bioconjugation Strategies | Attaches biomolecules to surfaces or other compounds | Enhanced drug delivery systems developed |
Mechanism of Action
The mechanism of action of di-tert-butyl (2-hydroxyethyl)imidodicarbonate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these reactions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Di-tert-butyl (2-hydroxyethyl)imidodicarbonate with structurally related imidodicarbonate derivatives:
*Hypothetical structure inferred from analogs.
Key Observations:
Halogenated derivatives (e.g., 2-chloropyridin-3-yl, 5-bromopyrimidin-2-yl) exhibit electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions . The 2-oxoethyl group increases electrophilicity, making it prone to nucleophilic attack .
Stability :
- Boc groups in all compounds hydrolyze under acidic conditions (pH < 3), but halogenated derivatives (e.g., 2-chloropyridin-3-yl) show enhanced stability in basic environments .
- Brominated analogs (e.g., 5-bromopyrimidin-2-yl) are light-sensitive, requiring dark storage .
Applications :
Biological Activity
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate (DBI) is an organic compound characterized by its unique structure, which includes two tert-butyl groups and a hydroxyethyl moiety attached to an imidodicarbonate framework. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a reagent in organic synthesis and its implications in medicinal chemistry.
DBI acts primarily as a reagent in the synthesis of primary amines and has been explored for its role in facilitating reactions that lead to the formation of biologically active compounds. The imidodicarbonate structure allows for nucleophilic attack, making it a versatile building block in organic synthesis.
Cytotoxicity and Safety Profile
The safety profile of DBI and its derivatives is crucial for their application in medicinal chemistry. In one study, a related compound demonstrated favorable toxicity profiles when tested on MCF-7 cells, showing 100% cell viability even at concentrations significantly higher than the minimum inhibitory concentration (MIC) . This highlights the importance of assessing the cytotoxicity of DBI in future studies to ensure safety for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of DBI is essential for optimizing its biological activity. The presence of bulky tert-butyl groups enhances hydrophobicity, which may improve membrane penetration and bioavailability. Furthermore, modifications to the hydroxyethyl moiety could influence the compound's reactivity and interaction with biological targets.
| Compound | Activity | MIC (μg/mL) | Toxicity Profile |
|---|---|---|---|
| DBI | Antimicrobial potential (theoretical) | TBD | TBD |
| Tert-butylphenylthiazole | Anti-MRSA | 4 | Favorable at high concentrations |
| Tert-butyl derivative | Anti-C. difficile | 4 | High tolerance in MCF-7 cells |
Synthesis Applications
DBI has been utilized as a reagent for the preparation of primary amines from alkyl halides, presenting an alternative to traditional methods like the Gabriel synthesis. This application underscores its utility in organic synthesis and highlights its potential role in developing new pharmaceuticals.
Therapeutic Potential
While direct studies on DBI's therapeutic effects are sparse, related compounds have shown promise as selective inhibitors in various biological pathways. For instance, inhibitors targeting IKKα have been developed that may share similar mechanistic pathways with compounds derived from DBI . These findings suggest that further exploration into DBI could reveal novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Di-tert-butyl (2-hydroxyethyl)imidodicarbonate, and what key reaction parameters should be optimized?
- Methodological Answer : The synthesis typically involves reacting hydroxylamine derivatives with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, in analogous syntheses, triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are used as catalysts in acetonitrile at 45°C for 3 hours . Key parameters include:
- Solvent choice : Acetonitrile or THF for optimal solubility.
- Temperature control : Reactions often proceed at 45°C to balance reactivity and side-product formation.
- Purification : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 30–75% ethyl acetate) to isolate the product .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are critical. For example, tert-butyl groups typically appear as singlets at δ 1.48–1.54 ppm in ¹H NMR, while carbonyl carbons resonate at δ 148–150 ppm in ¹³C NMR .
- TLC monitoring : Use solvent systems like ethyl acetate/hexane (30–75%) to track reaction progress (Rf values range from 0.24 to 0.60) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) for accurate mass validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep under nitrogen in moisture-sensitive conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address challenges in the regioselective introduction of the imidodicarbonate group in complex molecular architectures?
- Methodological Answer :
- Catalyst optimization : DMAP or DABCO enhances regioselectivity by activating Boc anhydride .
- Steric effects : Bulkier substrates may require lower temperatures (−78°C) to direct reactivity, as seen in lithiation reactions .
- Monitoring intermediates : Use in-situ techniques like FTIR or reaction quenching with TLC to detect undesired byproducts .
Q. What strategies are effective in mitigating side reactions during synthesis, such as premature Boc deprotection?
- Methodological Answer :
- Acid scavengers : Add molecular sieves or weak bases (e.g., sodium bicarbonate) to neutralize trace acids that trigger deprotection .
- Solvent dryness : Rigorously dry solvents (e.g., THF over sodium/benzophenone) to prevent hydrolysis .
- Temperature modulation : Avoid prolonged heating above 50°C to preserve Boc group stability .
Q. How does the steric environment of the tert-butyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric hindrance : The tert-butyl groups slow down nucleophilic attacks, necessitating stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures .
- Solvent effects : Polar aprotic solvents (e.g., DMF) can partially mitigate steric effects by stabilizing transition states .
Q. What methodologies enable the application of this compound in chemoselective bioconjugation for biomedical imaging probes?
- Methodological Answer :
- Selective amine protection : Use Boc groups to block non-target amines, enabling site-specific conjugation. For example, in PET radiochemistry, Boc-protected intermediates are selectively deprotected under acidic conditions for subsequent coupling .
- Reductive amination : After deprotection, intermediates like 4-aminobenzyl derivatives can be conjugated with aldehydes or ketones in aqueous acetonitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
